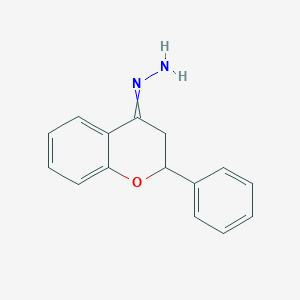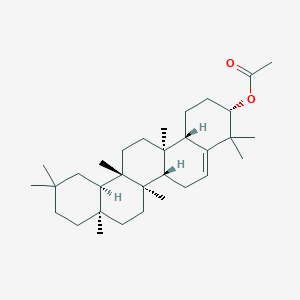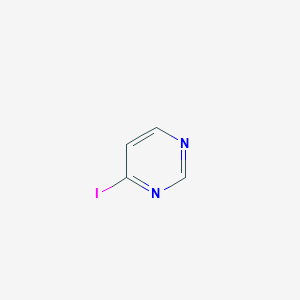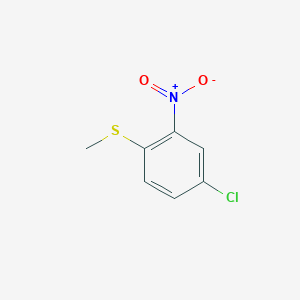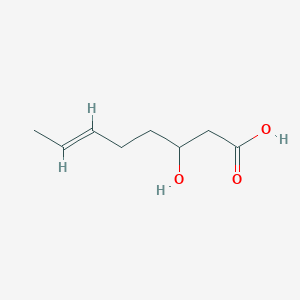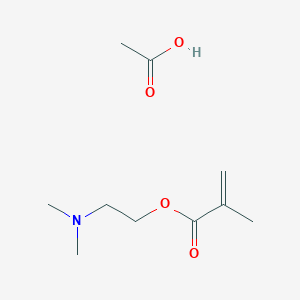
2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, acetate, commonly known as DMAEA or DMAE, is an organic compound with the chemical formula C10H19NO2. It is a colorless liquid that is soluble in water and commonly used in scientific research applications. DMAE is a precursor to choline, which is a neurotransmitter that plays a role in cognitive function.
作用機序
DMAE works by increasing the levels of choline in the brain. Choline is essential for the synthesis of acetylcholine, which is a neurotransmitter that plays a role in cognitive function. By increasing the levels of choline in the brain, DMAE may improve cognitive function.
生化学的および生理学的効果
DMAE has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of choline in the brain, which may improve cognitive function. DMAE has also been shown to have antioxidant properties, which may protect against oxidative stress.
実験室実験の利点と制限
DMAE has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Another advantage is that it is soluble in water, which makes it easy to use in experiments. One limitation is that it may have variable effects on cognitive function, depending on the individual. Another limitation is that it may have side effects, such as gastrointestinal upset.
将来の方向性
There are several future directions for research on DMAE. One direction is to study its effects on cognitive function in different populations, such as children and older adults. Another direction is to study its effects on other neurotransmitters, such as dopamine and serotonin. Additionally, more research is needed to determine the optimal dosage and administration of DMAE for cognitive enhancement.
合成法
DMAE is synthesized by reacting dimethylaminoethanol with methacrylic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid. The resulting product is then purified by distillation.
科学的研究の応用
DMAE is commonly used in scientific research as a precursor to choline. Choline is essential for the synthesis of acetylcholine, which is a neurotransmitter that plays a role in cognitive function. DMAE has been shown to increase the levels of choline in the brain, which may improve cognitive function.
特性
CAS番号 |
10018-87-8 |
|---|---|
製品名 |
2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, acetate |
分子式 |
C10H19NO4 |
分子量 |
217.26 g/mol |
IUPAC名 |
acetic acid;2-(dimethylamino)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H15NO2.C2H4O2/c1-7(2)8(10)11-6-5-9(3)4;1-2(3)4/h1,5-6H2,2-4H3;1H3,(H,3,4) |
InChIキー |
DCCFDSVMGPRANE-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCCN(C)C.CC(=O)O |
正規SMILES |
CC(=C)C(=O)OCCN(C)C.CC(=O)O |
その他のCAS番号 |
10018-87-8 43127-23-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




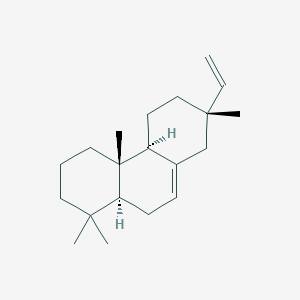
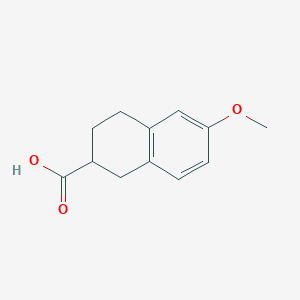
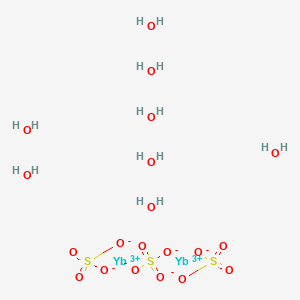
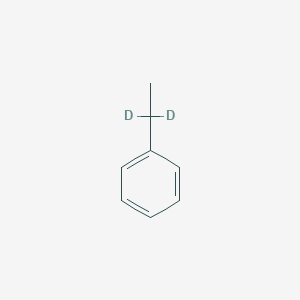
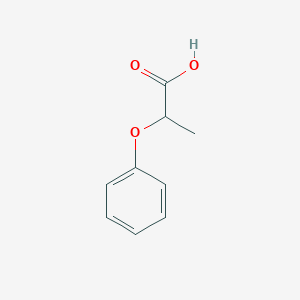
![[3,3'-Bipyridine]-5-carboxylic acid](/img/structure/B154828.png)

